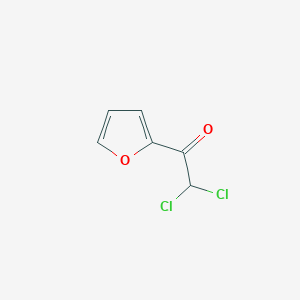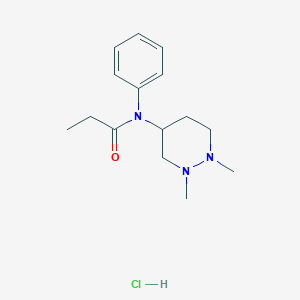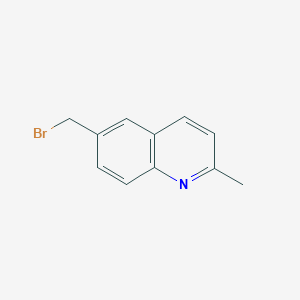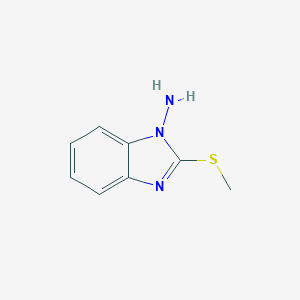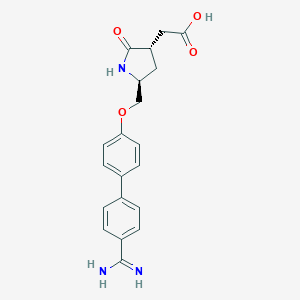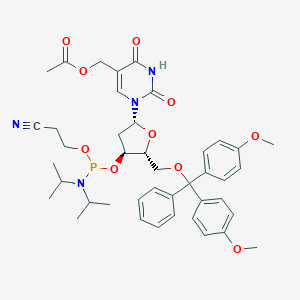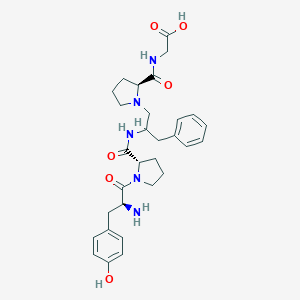
Tpch2NHPPG
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tpch2NHPPG is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is synthesized through a specific method and has been found to have unique biochemical and physiological effects. In
Applications De Recherche Scientifique
Tpch2NHPPG has been found to have potential applications in scientific research. It has been used in studies related to drug discovery, protein engineering, and enzyme catalysis. This compound has been shown to have unique properties that make it useful in these areas of research.
Mécanisme D'action
The mechanism of action of Tpch2NHPPG is not fully understood. However, it is believed that this compound interacts with enzymes and proteins in a specific way, leading to changes in their activity. This mechanism of action is what makes Tpch2NHPPG useful in research related to enzyme catalysis and protein engineering.
Biochemical and Physiological Effects:
Tpch2NHPPG has been found to have unique biochemical and physiological effects. It has been shown to increase the activity of certain enzymes and proteins, leading to changes in cellular processes. Additionally, this compound has been found to have anti-inflammatory properties, which could have potential applications in the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Tpch2NHPPG in lab experiments is its specificity. This compound interacts with enzymes and proteins in a specific way, making it useful in studies related to enzyme catalysis and protein engineering. However, one limitation of using Tpch2NHPPG is its cost. This compound can be expensive to synthesize and purify, which could limit its use in certain research areas.
Orientations Futures
There are many potential future directions for research related to Tpch2NHPPG. One area of interest is the development of new drugs based on the anti-inflammatory properties of this compound. Additionally, there is potential for the use of Tpch2NHPPG in the development of new enzyme-based technologies. Further research is needed to fully understand the mechanism of action of Tpch2NHPPG and its potential applications in scientific research.
Conclusion:
In conclusion, Tpch2NHPPG is a chemical compound that has potential applications in scientific research. Its unique properties make it useful in studies related to drug discovery, protein engineering, and enzyme catalysis. While there are limitations to its use, the future directions for research related to Tpch2NHPPG are promising. Further research is needed to fully understand the potential of this compound in scientific research.
Méthodes De Synthèse
Tpch2NHPPG is synthesized through a specific method that involves the reaction of 2,4,6-trichloro-1,3,5-triazine with N-(tert-butoxycarbonyl)-L-phenylalanine. This reaction results in the formation of Tpch2NHPPG, which can then be purified and used in research.
Propriétés
Numéro CAS |
143984-57-0 |
|---|---|
Nom du produit |
Tpch2NHPPG |
Formule moléculaire |
C30H39N5O6 |
Poids moléculaire |
565.7 g/mol |
Nom IUPAC |
2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C30H39N5O6/c31-24(17-21-10-12-23(36)13-11-21)30(41)35-15-5-9-26(35)29(40)33-22(16-20-6-2-1-3-7-20)19-34-14-4-8-25(34)28(39)32-18-27(37)38/h1-3,6-7,10-13,22,24-26,36H,4-5,8-9,14-19,31H2,(H,32,39)(H,33,40)(H,37,38)/t22?,24-,25-,26-/m0/s1 |
Clé InChI |
BKJJSAHMQCJKJK-FYEYIQNQSA-N |
SMILES isomérique |
C1C[C@H](N(C1)CC(CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N)C(=O)NCC(=O)O |
SMILES |
C1CC(N(C1)CC(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N)C(=O)NCC(=O)O |
SMILES canonique |
C1CC(N(C1)CC(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N)C(=O)NCC(=O)O |
Synonymes |
CM 2-3 TPCH2NHPPG Tyr-Pro-psi(CH2-NH)-Phe-Pro-Gly Tyr-Pro-psi(CH2NH)Phe-Pro-Gly tyrosyl-prolyl-psi(methylamino)-phenylalanyl-prolyl-glycine tyrosyl-prolyl-psi(methylamino)phenylalanyl-prolyl-glycine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



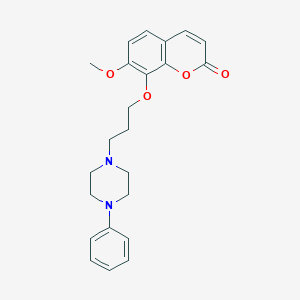
![8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B115536.png)
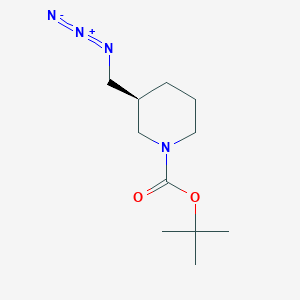
![6-Methylpyrido[2,3-b]pyrazine](/img/structure/B115538.png)
![[(2,5-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B115539.png)
